

Lixumistat (IM156): A Technical Overview of Pharmacokinetic and Bioavailability Studies

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Compound of Interest

Compound Name: AM-156

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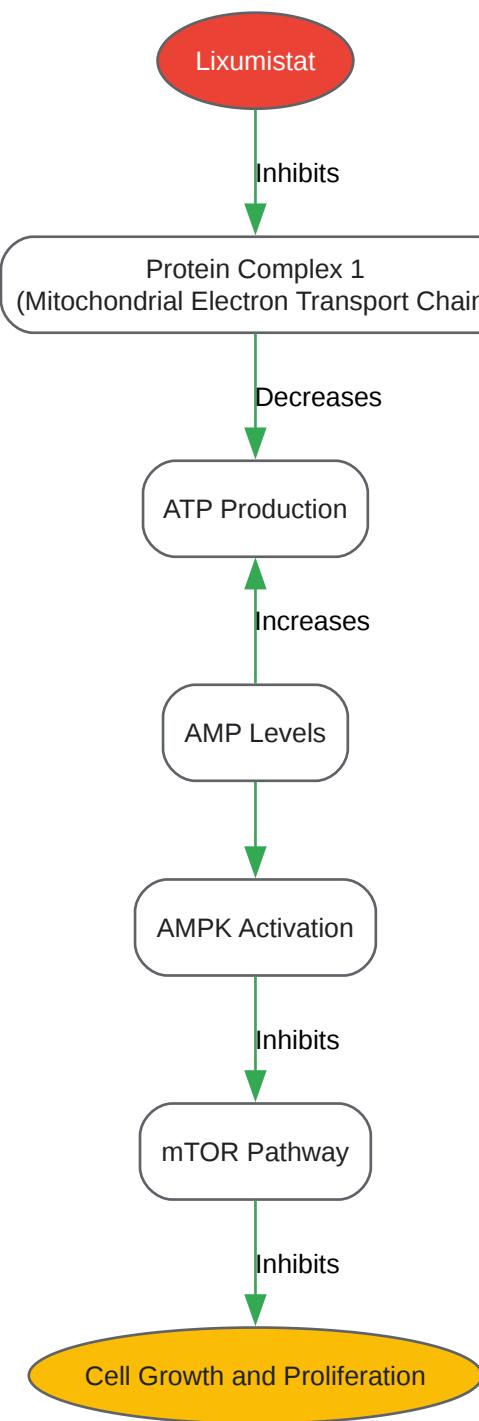
For Researchers, Scientists, and Drug Development Professionals

Introduction

Lixumistat, also known as IM156, is an investigational, orally administered small molecule that acts as a potent inhibitor of Protein Complex 1 (PC1) in the mitochondrial electron transport chain. By targeting this key component of oxidative phosphorylation (OXPHOS), Lixumistat aims to disrupt the energy metabolism of cancer cells, a pathway increasingly recognized for its role in tumor growth, survival, and resistance to therapy. This technical guide provides a comprehensive summary of the available pharmacokinetic (PK) and bioavailability data for Lixumistat, compiled from preclinical and clinical studies.

Mechanism of Action

Lixumistat is a biguanide, a class of drugs known to influence cellular metabolism. Its primary mechanism of action is the inhibition of PC1, which leads to a reduction in ATP production and an increase in AMP levels. This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The activation of AMPK can, in turn, inhibit anabolic pathways, such as the mTOR signaling pathway, which are crucial for cell growth and proliferation.



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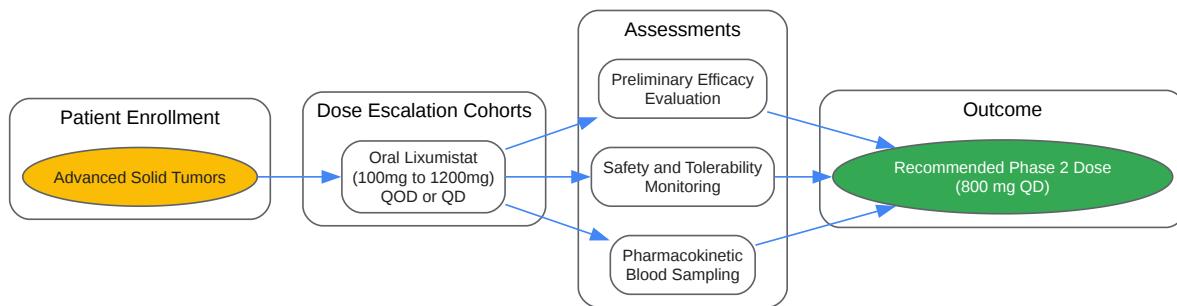
Caption: Lixumistat's mechanism of action targeting mitochondrial respiration.

Human Pharmacokinetic Studies

The primary source of human pharmacokinetic data for Lixumistat is a first-in-human, Phase 1 dose-escalation study (NCT03272256) conducted in patients with advanced solid tumors.[1] This study evaluated the safety, tolerability, and pharmacokinetic profile of Lixumistat administered orally.

Experimental Protocol: Phase 1 Dose-Escalation Study (NCT03272256)

- Study Design: An open-label, dose-escalation study in patients with refractory advanced solid tumors.[1]
- Patient Population: Eligible patients had advanced cancers, including gastric, colorectal, and ovarian cancer, and had failed standard therapies.[1]
- Dosing Regimen: Lixumistat was administered orally in a fasted state. The study included both every-other-day (QOD) and once-daily (QD) dosing cohorts, with doses ranging from 100 mg to 1200 mg.[1] The recommended Phase 2 dose (RP2D) was determined to be 800 mg QD.[1]
- Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of Lixumistat.
- Analytical Method: The specific analytical method for quantifying Lixumistat in plasma has not been detailed in the available literature.



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References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
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